(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method might include the condensation of a furan derivative with an imidazolidine-2,4-dione derivative under specific conditions such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The furan ring and phenyl groups can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while halogenation of the furan ring could yield halogenated furans.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.
Furan derivatives: Compounds containing the furan ring with various functional groups.
Imidazolidine-2,4-dione derivatives: Compounds with the imidazolidine-2,4-dione core but different substituents.
Properties
IUPAC Name |
(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-16(21-20(25)22(19)13-6-2-1-3-7-13)12-14-10-11-18(28-14)15-8-4-5-9-17(15)23(26)27/h1-12H,(H,21,25)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAPUEBVWSGAMA-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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